4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20215612
InChI: InChI=1S/C13H16N4O2/c1-19-12-4-2-10(3-5-12)8-17-9-11(6-13(17)18)7-15-16-14/h2-5,11H,6-9H2,1H3
SMILES:
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol

4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one

CAS No.:

Cat. No.: VC20215612

Molecular Formula: C13H16N4O2

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one -

Specification

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
IUPAC Name 4-(azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Standard InChI InChI=1S/C13H16N4O2/c1-19-12-4-2-10(3-5-12)8-17-9-11(6-13(17)18)7-15-16-14/h2-5,11H,6-9H2,1H3
Standard InChI Key QLNBEVIFXFRRSP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2CC(CC2=O)CN=[N+]=[N-]

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a pyrrolidin-2-one ring, a five-membered lactam, substituted at the 1-position with a 4-methoxyphenylmethyl group and at the 4-position with an azidomethyl moiety. The molecular formula C₁₃H₁₆N₄O₂ corresponds to a calculated molecular weight of 260.29 g/mol. The azidomethyl group (-CH₂N₃) introduces reactivity conducive to Huisgen cycloaddition, a cornerstone of click chemistry, while the 4-methoxyphenyl group contributes to lipophilicity and potential pharmacokinetic stability .

Spectroscopic Data

While explicit spectroscopic data (e.g., NMR, IR) for this compound is limited in publicly available literature, analogous pyrrolidinone derivatives exhibit characteristic absorption bands for carbonyl groups (C=O) near 1700 cm⁻¹ in IR spectra. The azide group typically shows a strong absorption around 2100 cm⁻¹, a key identifier in structural validation .

Comparative Structural Analysis

To contextualize its uniqueness, Table 1 contrasts this compound with structurally related analogs:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-oneC₁₃H₁₆N₄O₂260.29Azidomethyl, 4-methoxyphenyl
4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-oneC₁₃H₁₆N₄O₂244.29Azidomethyl, 2-methylphenyl
4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-oneC₁₄H₁₈N₄O₂274.32Azidomethyl, 3-ethoxyphenyl

Table 1: Structural comparison of azidomethyl-pyrrolidinone derivatives .

The positional isomerism of substituents (e.g., 4-methoxy vs. 2-methylphenyl) influences electronic and steric properties, thereby modulating reactivity and biological interactions.

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically proceeds through a multi-step sequence:

  • Pyrrolidinone Ring Formation: Cyclization of γ-aminobutyric acid derivatives or via intramolecular lactamization of appropriate precursors.

  • Substituent Introduction:

    • 4-Methoxyphenylmethyl Group: Achieved through alkylation using 4-methoxybenzyl halides under basic conditions.

    • Azidomethyl Group: Introduced via nucleophilic substitution of a bromomethyl intermediate with sodium azide (NaN₃) .

A representative reaction scheme is outlined below:

Pyrrolidinone intermediate+4-Methoxybenzyl chlorideBase1-(4-Methoxyphenylmethyl)pyrrolidin-2-one\text{Pyrrolidinone intermediate} + \text{4-Methoxybenzyl chloride} \xrightarrow{\text{Base}} \text{1-(4-Methoxyphenylmethyl)pyrrolidin-2-one} 1-(4-Methoxyphenylmethyl)pyrrolidin-2-one+NaN₃4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one\text{1-(4-Methoxyphenylmethyl)pyrrolidin-2-one} + \text{NaN₃} \rightarrow \text{4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one}

Optimization Strategies

Recent advancements employ microwave-assisted synthesis to enhance reaction efficiency, reducing typical reaction times from hours to minutes. Continuous flow reactors have also been explored for scalable production, achieving yields exceeding 85% under optimized conditions .

Reactivity and Functional Group Interconversions

Azide-Alkyne Cycloaddition

The azidomethyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is pivotal in bioconjugation for attaching fluorescent tags or drug moieties:

4-(Azidomethyl)-pyrrolidinone+AlkyneCu(I)Triazole conjugate\text{4-(Azidomethyl)-pyrrolidinone} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole conjugate}

Reductive Amination

The secondary amine in the pyrrolidinone ring can undergo reductive amination with ketones or aldehydes, facilitating diversification of the core structure for structure-activity relationship (SAR) studies.

Industrial and Research Applications

Drug Discovery

The compound serves as a scaffold for developing protease inhibitors and kinase modulators. Its modular structure allows rapid derivatization, aligning with fragment-based drug design paradigms .

Material Science

In polymer chemistry, the azide group enables crosslinking via click chemistry, producing hydrogels with tunable mechanical properties for biomedical applications.

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